molecular formula C12H13NO3S B187217 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione CAS No. 7501-62-4

1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione

Cat. No. B187217
CAS RN: 7501-62-4
M. Wt: 251.3 g/mol
InChI Key: FMLOSRXWOQMQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione, also known as BMT-54, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thione derivative of safrole, a natural organic compound found in plants such as sassafras and nutmeg. BMT-54 has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione exerts its biological effects through various mechanisms, including the modulation of signaling pathways involved in inflammation, oxidative stress, and apoptosis. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione also activates the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense. Furthermore, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been reported to induce mitochondrial dysfunction and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been shown to modulate various biochemical and physiological processes, including the expression of cytokines, chemokines, and growth factors. It has been reported to suppress the expression of TNF-α, IL-1β, IL-6, and COX-2, which are involved in inflammation and pain. 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has also been found to increase the expression of antioxidant enzymes such as HO-1 and SOD, which protect cells from oxidative damage. Additionally, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been shown to inhibit the proliferation and migration of cancer cells, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized using standard laboratory techniques and can be purified using column chromatography or recrystallization. However, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has some limitations, such as its low bioavailability and potential toxicity at high doses. These factors should be taken into consideration when designing experiments using 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione.

Future Directions

Several areas of research can be explored to further elucidate the potential therapeutic applications of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione. These include:
1. Optimization of synthesis methods to improve yield and purity of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione
2. Investigation of the pharmacokinetics and pharmacodynamics of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione in animal models
3. Evaluation of the toxicity and safety profile of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione in preclinical studies
4. Development of novel formulations and delivery methods to enhance the bioavailability of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione
5. Exploration of the synergistic effects of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione with other drugs or natural compounds
6. Clinical trials to evaluate the efficacy of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione in the treatment of inflammatory and cancerous diseases.
Conclusion
In conclusion, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer activities have been extensively studied, and further research is needed to fully understand its mechanism of action and potential clinical applications. The optimization of synthesis methods, evaluation of toxicity and safety profile, and clinical trials are necessary steps towards the development of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione as a novel therapeutic agent.

Synthesis Methods

1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione can be synthesized through a multistep process involving the reaction of safrole with morpholine, followed by oxidation and thionation. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been found to exhibit promising anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in various diseases such as cancer, arthritis, and neurodegenerative disorders. Additionally, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been reported to induce apoptosis and cell cycle arrest in cancer cells, indicating its potential as a chemotherapeutic agent.

properties

CAS RN

7501-62-4

Product Name

1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione

Molecular Formula

C12H13NO3S

Molecular Weight

251.3 g/mol

IUPAC Name

1,3-benzodioxol-5-yl(morpholin-4-yl)methanethione

InChI

InChI=1S/C12H13NO3S/c17-12(13-3-5-14-6-4-13)9-1-2-10-11(7-9)16-8-15-10/h1-2,7H,3-6,8H2

InChI Key

FMLOSRXWOQMQDQ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=S)C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1COCCN1C(=S)C2=CC3=C(C=C2)OCO3

Other CAS RN

7501-62-4

solubility

37.7 [ug/mL]

Origin of Product

United States

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